N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine dihydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine dihydrochloride typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the asymmetric 1,3-dipolar cycloaddition of methyl N-benzylideneglycinates with electron-deficient alkenes, catalyzed by a copper(I)/ClickFerrophos complex. This reaction yields exo-2,4,5-trisubstituted and 2,3,4,5-substituted pyrrolidines with high diastereo- and enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cycloaddition reactions, optimized for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure and stereochemistry. This interaction can modulate biological pathways and produce therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-pyrrolidone derivatives: These compounds also feature a pyrrolidine ring and have been studied for their antioxidant and enzyme inhibitory properties.
Pyridin-2-amine derivatives: These compounds contain a pyridine ring and are used in various chemical and biological applications.
Uniqueness
N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine dihydrochloride is unique due to its specific structure, which combines a pyrrolidine ring with a benzyl group and a propan-2-amine moiety. This unique combination enhances its potential for biological activity and therapeutic applications.
Properties
Molecular Formula |
C14H24Cl2N2 |
---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
N-benzyl-2-pyrrolidin-3-ylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C14H22N2.2ClH/c1-14(2,13-8-9-15-11-13)16-10-12-6-4-3-5-7-12;;/h3-7,13,15-16H,8-11H2,1-2H3;2*1H |
InChI Key |
BTKXFLPFJFDHEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCNC1)NCC2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.